molecular formula C10H18ClN3O B1530937 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride CAS No. 1185295-14-0

2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Cat. No. B1530937
CAS RN: 1185295-14-0
M. Wt: 231.72 g/mol
InChI Key: FSAWGLUNCKUWNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride” is a chemical compound with the formula C₁₀H₁₈ClN₃O . It is an irritant .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17N3O/c1-7(2)9-12-10(14-13-9)8-5-3-4-6-11-8/h7-8,11H,3-6H2,1-2H3 . This code provides a specific description of the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 195.26 .

Scientific Research Applications

Life Science Research

In life sciences, this compound can be utilized as a selective agent in molecular biology experiments. Its unique structure may allow it to interact with specific biological pathways or receptors, making it a potential candidate for targeted drug delivery systems . It could also serve as a molecular probe to study biological processes due to its distinctive chemical properties .

Material Science

Within material science, the compound’s robust thermal stability inferred from its high melting point suggests its use in high-performance polymers . It could potentially enhance the durability of materials exposed to extreme temperatures or harsh chemical environments .

Chemical Synthesis

This compound might play a role as an intermediate in the synthesis of more complex molecules. Its piperidine backbone is a common motif in many pharmaceuticals, indicating its utility in the development of new therapeutic agents. Additionally, the oxadiazole ring could be exploited in click chemistry applications for creating novel compounds .

Chromatography

In chromatography, 2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride could be used as a stationary phase modifier . Its structure may provide unique selectivity for separating compounds based on subtle differences in molecular interactions .

Analytical Research

Analytically, this compound could be a calibration standard for mass spectrometry due to its well-defined mass and structure. It might also serve as a reference compound in NMR spectroscopy to aid in the identification of unknown substances .

Pharmacological Studies

The compound’s structure suggests potential activity in the central nervous system, possibly as a modulator of neurotransmitter receptors . It could be investigated for its effects on neurological disorders or as a lead compound in the development of new psychotropic medications .

Safety and Hazards

This compound is classified as an irritant . It’s important to handle it with care to avoid skin and eye irritation.

properties

IUPAC Name

5-piperidin-2-yl-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O.ClH/c1-7(2)9-12-10(14-13-9)8-5-3-4-6-11-8;/h7-8,11H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSAWGLUNCKUWNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride
Reactant of Route 6
2-(3-Isopropyl-1,2,4-oxadiazol-5-yl)piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.